trans-2-Phenylcyclopropanecarboxylic acid
Overview
Description
trans-2-Phenylcyclopropanecarboxylic acid: is an organic compound with the molecular formula C10H10O2. It is a cyclopropane derivative where a phenyl group is attached to one of the carbon atoms of the cyclopropane ring, and a carboxylic acid group is attached to another carbon atom. This compound is known for its unique structural features and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of trans-2-Phenylcyclopropanecarboxylic acid typically begins with trans-cinnamic acid.
Methyl Esterification: The trans-cinnamic acid undergoes methyl esterification to form methyl trans-cinnamate.
Cyclopropanation: The methyl trans-cinnamate is then subjected to cyclopropanation using diazomethane or similar reagents to form methyl trans-2-phenylcyclopropanecarboxylate.
Hydrolysis: Finally, the ester is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis may involve the use of copper chromite spinel nanoparticles and basic ionic liquids as catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Phenylcyclopropanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the phenyl or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Phenylcyclopropanone or phenylcyclopropanal.
Reduction: Phenylcyclopropanol.
Substitution: Depending on the substituent, products can vary widely.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
- Employed in the study of cyclopropane ring-opening reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Utilized in the synthesis of tranylcypromine, an antidepressant and monoamine oxidase inhibitor.
Industry:
Mechanism of Action
The mechanism of action of trans-2-Phenylcyclopropanecarboxylic acid largely depends on its application. In the context of its use as an intermediate in pharmaceutical synthesis, it acts by undergoing various chemical transformations to form active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final pharmaceutical product synthesized from this compound .
Comparison with Similar Compounds
cis-2-Phenylcyclopropanecarboxylic acid: A stereoisomer with different spatial arrangement of atoms.
Phenylcyclopropane-1-carboxylic acid: Lacks the trans configuration.
Cyclopropanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness:
- The trans configuration of trans-2-Phenylcyclopropanecarboxylic acid imparts unique chemical and physical properties compared to its cis isomer and other derivatives. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
(1R,2R)-2-phenylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272871 | |
Record name | trans-2-Phenylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-90-2, 3471-10-1 | |
Record name | trans-2-Phenylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Phenylcyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 939-90-2 | |
Source | DTP/NCI | |
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Record name | trans-2-Phenylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2-phenylcyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (1R,2R)-2-phenylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJY6BGY81V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-TRANS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7696C9G4PM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the absolute configuration of trans-2-Phenylcyclopropanecarboxylic acid?
A1: Research has established the absolute configurations of trans-1,2-cyclopropanedicarboxylic acid and this compound. [] This information is crucial for understanding the stereochemistry and its impact on the biological and chemical properties of these compounds.
Q2: How does the cyclopropane ring in this compound influence its chemical properties?
A2: Studies have investigated how the cyclopropane ring in compounds like this compound affects the transmission of electronic effects. [] Comparing the ionization constants of m- and p-substituted β-Phenylpropionic, cis- and trans-2-Phenylcyclopropanecarboxylic acids in 50% ethanol provided insights into the electronic influence of the cyclopropane ring. []
Q3: What spectroscopic techniques have been used to study this compound and its derivatives?
A3: Vibrational circular dichroism (VCD) spectroscopy has been employed to study this compound derivatives and related compounds. [, ] This technique provides valuable information about the three-dimensional structure and absolute configuration of chiral molecules. Additionally, selective double- and zero-quantum spectroscopy, a specialized nuclear magnetic resonance (NMR) technique, has been used to analyze this compound. This method helps in selectively exciting and observing specific spin systems within the molecule, providing detailed structural information. []
Q4: Has this compound been synthesized using heterogeneous catalysts?
A4: Yes, researchers have explored the synthesis of cyclopropanecarboxylic acids, including potentially this compound, using copper chromite spinel nanoparticles (CuCr2O4) combined with basic ionic liquids. [] This approach highlights the potential for developing more sustainable and efficient catalytic processes for synthesizing this class of compounds.
Q5: Are there any known synthetic routes for producing deuterium-labeled this compound?
A5: While the provided abstracts do not specifically mention deuterium labeling of this compound, research on deuterium-labeled tranylcypromine hydrochloride, a compound with a cyclopropane ring, suggests the feasibility of such labeling strategies. [] The ability to introduce deuterium labels could be valuable for mechanistic studies, metabolic profiling, or other applications where isotopic labeling is beneficial.
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